Entrectinib Biochemical IC50 Potency Compared to Larotrectinib Across TRKA/B/C Kinases
Entrectinib demonstrates consistently lower IC50 values against all three TRK family kinases compared to larotrectinib in biochemical assays. Specifically, entrectinib exhibits IC50 values of 2 nM (TRKA), 0.1 nM (TRKB), and 0.1 nM (TRKC), whereas larotrectinib shows values of 9 nM (TRKA), 4 nM (TRKB), and 4 nM (TRKC) under comparable assay conditions [1]. The quantified difference represents approximately 4.5-fold higher potency for TRKA, 40-fold higher for TRKB, and 40-fold higher for TRKC. Additionally, entrectinib demonstrates potent inhibition of ALK and ROS1 (IC50 < 500 nM), whereas larotrectinib is TRK-selective and shows no comparable activity against these secondary kinase targets [1]. This multi-kinase profile is corroborated by independent vendor technical datasheets reporting entrectinib IC50 ranging between 0.1 and 1.7 nM across TRKA/B/C .
| Evidence Dimension | Biochemical kinase inhibition potency (IC50 in nM) |
|---|---|
| Target Compound Data | TRKA: 2 nM; TRKB: 0.1 nM; TRKC: 0.1 nM; also inhibits ALK and ROS1 (IC50 < 500 nM) |
| Comparator Or Baseline | Larotrectinib: TRKA: 9 nM; TRKB: 4 nM; TRKC: 4 nM; no ALK or ROS1 inhibition |
| Quantified Difference | Entrectinib exhibits ~4.5-fold (TRKA), 40-fold (TRKB), and 40-fold (TRKC) lower IC50; plus additional ALK/ROS1 activity |
| Conditions | In vitro biochemical kinase inhibition assays; purified recombinant kinase domains |
Why This Matters
Researchers requiring potent multi-kinase inhibition (TRK/ROS1/ALK) for broad-spectrum profiling or combination studies should select entrectinib over the TRK-selective larotrectinib.
- [1] Jiang T, Wang G, Liu Y, et al. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharm Sin B. 2021;11(2):355-372. Table 5: IC50 comparison of TRK inhibitors. doi:10.1016/j.apsb.2020.05.008 View Source
